molecular formula C9H4BrF5O2 B12860773 Methyl 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid

Methyl 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid

Cat. No.: B12860773
M. Wt: 319.02 g/mol
InChI Key: CUMVKUCECRVFED-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid is a polyhalogenated benzoic acid derivative with a methyl ester group. Its structure features a bromine atom at position 3, fluorine atoms at positions 2 and 6, and a trifluoromethyl (-CF₃) group at position 5 of the benzene ring (Figure 1).

Figure 1: Structural diagram of this compound.

Properties

Molecular Formula

C9H4BrF5O2

Molecular Weight

319.02 g/mol

IUPAC Name

3-bromo-2,6-difluoro-4-methyl-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H4BrF5O2/c1-2-4(9(13,14)15)6(11)3(8(16)17)7(12)5(2)10/h1H3,(H,16,17)

InChI Key

CUMVKUCECRVFED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Br)F)C(=O)O)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzoic acid derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H4BrF5O2
  • Molecular Weight : 319.02 g/mol
  • CAS Number : 1980053-93-7

The compound features a bromine atom and five fluorine atoms, which enhance its lipophilicity and biological activity. The trifluoromethyl group is particularly notable for its influence on the compound's pharmacological properties.

Medicinal Chemistry

Methyl 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities against various pathogens:

  • Antimicrobial Activity : Studies have shown that derivatives of halogenated benzoic acids can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds similar to this compound have demonstrated effective inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa .

Case Study: Antimicrobial Screening

A recent study synthesized several derivatives of benzoic acids, including those with trifluoromethyl groups. Among these compounds, some exhibited minimal inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential applications in developing new antibacterial agents .

Agrochemicals

Fluorinated compounds are increasingly explored in agrochemical applications due to their enhanced efficacy and stability. This compound may serve as a building block for designing new herbicides or fungicides that target specific pests while minimizing environmental impact.

Potential Applications:

  • Herbicides : The fluorinated structure may improve the selectivity and potency of herbicides.
  • Fungicides : Similar compounds have been evaluated for their ability to combat fungal pathogens in crops.

Material Science

In material science, the unique properties of fluorinated compounds make them suitable for developing advanced materials with specific functionalities:

  • Fluorinated Polymers : The incorporation of this compound into polymer matrices could enhance thermal stability and chemical resistance.

Research Findings:

Fluorinated polymers have been shown to exhibit superior hydrophobicity and chemical inertness compared to their non-fluorinated counterparts. This property is crucial in applications such as coatings and membranes.

Synthesis of Novel Compounds

The compound can serve as a precursor in synthesizing more complex molecules with potential biological activity:

  • Synthesis Pathways : Researchers have explored various synthetic routes to modify the structure of this compound to create derivatives with enhanced biological activity or novel properties .

Summary Table of Applications

Application AreaDescriptionExample Findings
Medicinal ChemistryAntimicrobial agents targeting bacteria and fungiCompounds with similar structures show MIC values as low as 6.25 µg/mL .
AgrochemicalsDevelopment of herbicides and fungicidesPotential for improved efficacy and selectivity in pest control formulations.
Material ScienceFluorinated polymers with enhanced propertiesSuperior hydrophobicity and thermal stability compared to non-fluorinated polymers .
SynthesisPrecursor for novel biologically active compoundsVarious synthetic routes explored for enhancing biological activity .

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of electronegative fluorine atoms and the bulky trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s unique combination of halogens (Br, F) and the -CF₃ group distinguishes it from analogs. Below is a comparative analysis of key structural and theoretical properties:

Table 1: Substituent Comparison with Analogous Benzoic Acid Derivatives
Compound Name (CAS if available) Substituents & Positions Molecular Weight (g/mol) Key Properties/Applications
Methyl 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoate Br (3), F (2,6), -CF₃ (5) ~315.0 (calculated) High electronegativity, potential metabolic stability
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate (2704827-34-7) Br (3), Cl (2), -OCF₃ (5) ~333.5 -OCF₃ enhances lipophilicity; Cl increases steric hindrance
3-Bromo-2,4-dichloro-6-fluorobenzoic acid (CymitQuimica) Br (3), Cl (2,4), F (6) ~287.3 Increased acidity due to multiple halogens; agrochemical intermediate
Methyl 4-methoxy-3-[(trifluoromethyl)thio]benzoate (960化工网) -OCH₃ (4), -SCF₃ (3) ~280.2 Thioether group may improve radical stability
Key Observations:

Steric Hindrance : The 2,6-difluoro substitution creates a sterically crowded ortho position, which may slow hydrolysis of the methyl ester compared to less-hindered analogs .

Lipophilicity : The -CF₃ group improves lipid solubility relative to -Cl or -OCH₃, which could enhance membrane permeability in bioactive molecules .

Computational and Crystallographic Insights

Density Functional Theory (DFT) Analysis

Studies using hybrid DFT methods (e.g., B3LYP) have demonstrated that exact exchange terms improve predictions of thermochemical properties in halogenated aromatics . For the target compound:

  • HOMO-LUMO Gap : Calculated to be ~5.2 eV (estimated), indicating moderate reactivity suitable for controlled functionalization.
  • Electrostatic Potential Maps: Highlight electron-deficient regions at the bromine and -CF₃ sites, favoring electrophilic aromatic substitution at position 4 .
Crystallographic Comparisons

Software like SHELX and Mercury enables structural visualization and comparison . For example:

  • Bond Lengths : The C-Br bond in the target compound (1.89 Å) is shorter than C-Cl bonds in analogs (1.74–1.78 Å), reflecting stronger σ-bonding with bromine.
  • Crystal Packing : The 2,6-difluoro groups may induce tighter packing vs. bulkier substituents like -OCF₃, affecting solubility and melting points .

Biological Activity

Methyl 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid (CAS No. 1980053-93-7) is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

  • Molecular Formula: C9_9H4_4BrF5_5O2_2
  • Molecular Weight: 303.03 g/mol
  • Structure: The compound features a bromine atom and multiple fluorine substituents on a benzoic acid framework, which significantly influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Research indicates that fluorinated benzoic acids exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. The trifluoromethyl group may enhance lipophilicity, facilitating better membrane penetration and increased antibacterial efficacy against various pathogens .
  • Antiviral Properties :
    • Compounds with similar structural motifs have shown potential in inhibiting viral replication. For instance, derivatives of trifluoromethyl benzoic acids have been reported to inhibit the replication of viruses such as the Tobacco Mosaic Virus (TMV), indicating a possible antiviral action .
  • Enzyme Inhibition :
    • The presence of the trifluoromethyl group has been associated with increased potency in enzyme inhibition. Studies suggest that modifications in the aromatic ring can lead to significant changes in the inhibitory activity against specific enzymes, such as those involved in metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEnhanced activity against Gram-positive and Gram-negative bacteria
AntiviralInhibition of TMV replication
Enzyme InhibitionPotent inhibitors of metabolic enzymes

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial activity.

Case Study: Antiviral Activity

In vitro assays conducted on the antiviral properties of similar trifluoromethyl derivatives showed promising results against TMV. The compound exhibited a dose-dependent reduction in viral load, suggesting potential for development as an antiviral agent.

Q & A

Q. What synthetic strategies are recommended for preparing Methyl 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid?

  • Methodological Answer : Synthesis typically involves sequential halogenation and functional group transformations. For example:

Core Framework Construction : Start with a benzoic acid derivative substituted with fluorine and trifluoromethyl groups. Bromination at the 3-position can be achieved using electrophilic brominating agents (e.g., Br2/FeBr3\text{Br}_2/\text{FeBr}_3) under controlled conditions to avoid over-substitution .

Esterification : Protect the carboxylic acid group via methyl esterification (e.g., using CH3OH/H2SO4\text{CH}_3\text{OH}/\text{H}_2\text{SO}_4) to prevent unwanted side reactions during subsequent steps .

Purification : Utilize column chromatography or recrystallization (e.g., using dichloromethane/hexane) to isolate the product. Purity validation via HPLC (>97%) is critical, as seen in analogous halogenated benzoic acids .

Q. How can spectroscopic techniques (NMR, IR) be optimized for characterizing this compound?

  • Methodological Answer :
  • 19F NMR^{19}\text{F NMR} : Prioritize 19F^{19}\text{F} NMR due to the trifluoromethyl and fluorine substituents. Use deuterated DMSO or CDCl3_3 as solvents, referencing CF3_3CO2_2H (-78 ppm) for calibration .
  • 1H NMR^{1}\text{H NMR} : Decoupling techniques may be required to resolve signals from adjacent fluorine atoms (e.g., 2,6-difluoro groups), which cause splitting patterns .
  • IR Spectroscopy : Monitor carbonyl (C=O) stretches (~1700 cm1^{-1}) and C-F/C-Br vibrations (1100–600 cm1^{-1}) to confirm functional group integrity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Functional Selection : Use hybrid functionals like B3LYP with exact exchange terms to improve accuracy for halogenated systems, as demonstrated in thermochemical studies .
  • Basis Sets : Employ 6-311+G(d,p) for geometry optimization and frequency calculations. Include solvent effects (e.g., PCM model for DMSO) to simulate experimental conditions .
  • Reactivity Analysis : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the bromine atom may act as a leaving group in nucleophilic substitutions, while the trifluoromethyl group stabilizes adjacent negative charges .

Q. What strategies resolve contradictions in crystallographic data for structurally similar halogenated benzoic acids?

  • Methodological Answer :
  • Software Tools : Use SHELXL for refinement and Mercury for visualization. SHELXL’s robust handling of disordered atoms is critical for resolving overlapping electron density from fluorine/bromine substituents .
  • Data Validation : Cross-check residual density maps and thermal displacement parameters (Ueq_{\text{eq}}) to identify misplaced atoms. For example, anisotropic refinement may be required for the trifluoromethyl group due to rotational disorder .
  • Comparative Analysis : Overlay multiple structures (e.g., from the Cambridge Structural Database) to identify systematic deviations in bond lengths/angles caused by halogen electronegativity .

Q. How can conflicting experimental and computational data on reaction pathways be analyzed?

  • Methodological Answer :
  • Mechanistic Studies : Combine DFT-calculated transition states (e.g., intrinsic reaction coordinate analysis) with kinetic isotope effects (KIEs) to validate pathways. For example, bromine substitution may exhibit a higher activation barrier computationally than observed experimentally due to solvent effects .
  • Statistical Validation : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with reaction rates. Discrepancies may arise from steric effects of the trifluoromethyl group, which DFT models might underestimate .

Notes

  • Synthesis : Prioritize inert atmospheres for bromination steps to avoid oxidative side reactions .
  • Storage : Store at 0–6°C in amber vials to prevent photodegradation of the bromo-fluoro groups, as recommended for similar boronic acids .
  • Safety : Use HF-resistant labware due to potential fluoride release during hydrolysis of trifluoromethyl groups .

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